

physical and chemical properties of palmitic acid-13C16

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Palmitic acid-13C16

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An In-depth Technical Guide to Palmitic Acid-13C16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Palmitic Acid-13C16**, a stable isotope-labeled saturated fatty acid crucial for metabolic research and drug development. This document details its core characteristics, experimental protocols for its analysis, and its role in significant cellular signaling pathways.

Core Physical and Chemical Properties

Palmitic acid-13C16 is a synthetic isotopologue of palmitic acid where all 16 carbon atoms are replaced with the carbon-13 (^{13}C) isotope. This labeling makes it an invaluable tracer for metabolic flux analysis and as an internal standard for quantitative mass spectrometry-based lipidomics.

Quantitative Data Summary

Property	Value	Source(s)
Molecular Formula	$^{13}\text{C}_{16}\text{H}_{32}\text{O}_2$	[1]
Molecular Weight	272.31 g/mol	[1][2]
Exact Mass	272.29390762 Da	[2]
CAS Number	56599-85-0	[1][3]
Melting Point	61-64 °C	[4]
Boiling Point (unlabeled)	351-352 °C at 760 mmHg	[5]
Flash Point	206 °C (closed cup)	[4]
Solubility	Soluble in DMSO (100 mg/mL with sonication) and Ethanol (20 mg/mL with sonication).[6]	
Appearance	Solid	[4]
Isotopic Purity	Typically $\geq 98\%$	[3]

Experimental Protocols

Quantitative Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

Palmitic acid- $^{13}\text{C}_{16}$ is frequently used as an internal standard for the quantification of endogenous palmitic acid. A common method involves derivatization to fatty acid methyl esters (FAMES) followed by GC-MS analysis.

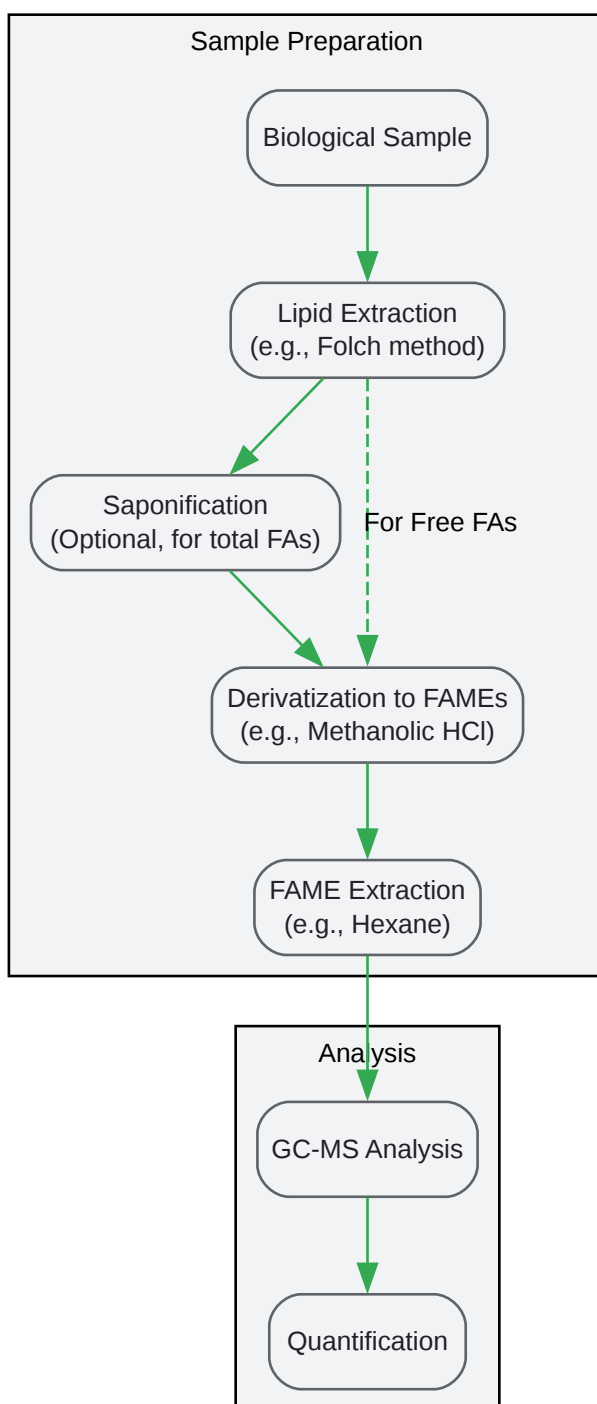
Methodology:

- **Lipid Extraction:** Lipids are extracted from the biological sample (e.g., plasma, cells, tissue) using a solvent system such as chloroform:methanol (2:1, v/v), a method originally described by Folch et al.[7]
- **Saponification (Optional):** To analyze total fatty acids (both free and esterified), the lipid extract is saponified using a methanolic base (e.g., 0.5 M KOH in methanol) to release fatty

acids from complex lipids.

- Derivatization to FAMES: The fatty acids are converted to their more volatile methyl esters. A common method is to use an acidic catalyst, such as acetyl chloride in methanol, and heating the mixture.^[7]
- Extraction of FAMES: The resulting FAMES are extracted into an organic solvent like hexane.
- GC-MS Analysis: The FAMES are separated on a suitable GC column (e.g., a wax or polar-modified column) and detected by a mass spectrometer. Quantification is achieved by comparing the peak area of the analyte (unlabeled palmitic acid methyl ester) to the peak area of the internal standard (**palmitic acid-13C16** methyl ester).^{[7][8]}

Experimental Workflow for GC-MS Analysis



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Caption: Workflow for the quantitative analysis of palmitic acid using GC-MS with a labeled internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure and dynamics of molecules. For ^{13}C -labeled compounds like **palmitic acid- $^{13}\text{C}16$** , ^{13}C NMR provides detailed information about the carbon skeleton.

Sample Preparation:

- **Quantity:** For ^{13}C NMR, a higher concentration is generally required compared to ^1H NMR. A typical amount is 10-50 mg of the compound.[\[9\]](#)
- **Solvent:** The sample should be dissolved in 0.6-1.0 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent depends on the solubility of the analyte.
- **Filtration:** To ensure a high-quality spectrum, the sample should be free of any particulate matter. It is recommended to filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[\[9\]](#)[\[10\]](#)
- **NMR Tube:** Use a clean, high-quality 5 mm NMR tube.
- **Internal Standard:** Tetramethylsilane (TMS) is a common internal standard for chemical shift referencing (0 ppm).

Expected ^{13}C NMR Spectral Data (based on unlabeled palmitic acid):

While a specific high-resolution spectrum for **palmitic acid- $^{13}\text{C}16$** is not readily available in the public domain, the chemical shifts will be nearly identical to those of unlabeled palmitic acid. The primary difference will be the presence of ^{13}C - ^{13}C coupling, which will result in more complex splitting patterns.

Carbon Atom	Approximate Chemical Shift (ppm) in CDCl ₃
C1 (Carboxyl)	~180
C2	~34
C3	~25
C4-C13 (Methylene chain)	~29-30
C14	~32
C15	~23
C16 (Methyl)	~14

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

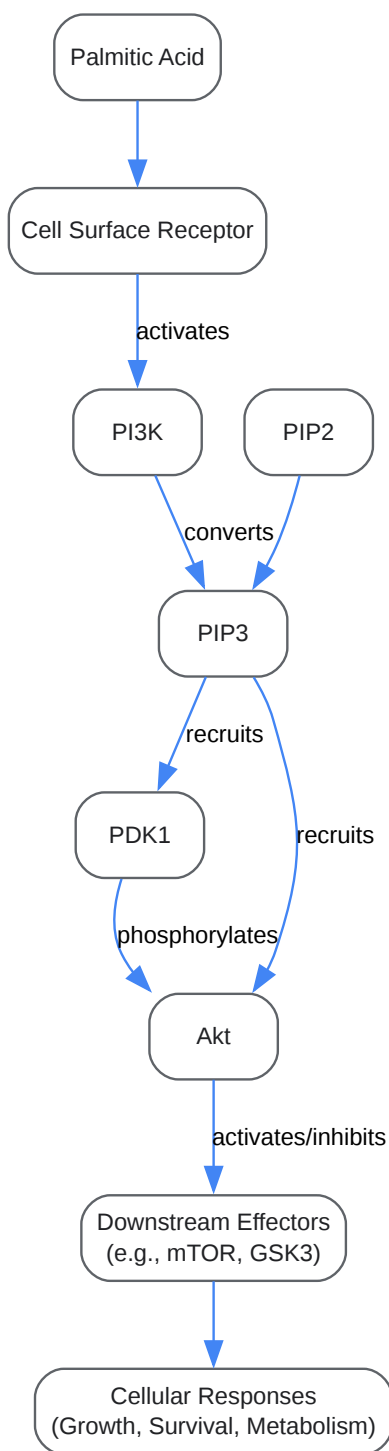
Role in Cellular Signaling

Palmitic acid is not only a key metabolite but also an important signaling molecule involved in various cellular processes. The use of **palmitic acid-13C16** allows for the tracing of its metabolic fate and its incorporation into signaling lipids. Two major pathways influenced by palmitic acid are the PI3K/Akt and NF-κB signaling pathways.

PI3K/Akt Signaling Pathway

Palmitic acid can modulate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism.[\[11\]](#) [\[12\]](#) In some contexts, high levels of palmitic acid can lead to insulin resistance by interfering with this pathway.[\[12\]](#)

Palmitic Acid and the PI3K/Akt Signaling Pathway



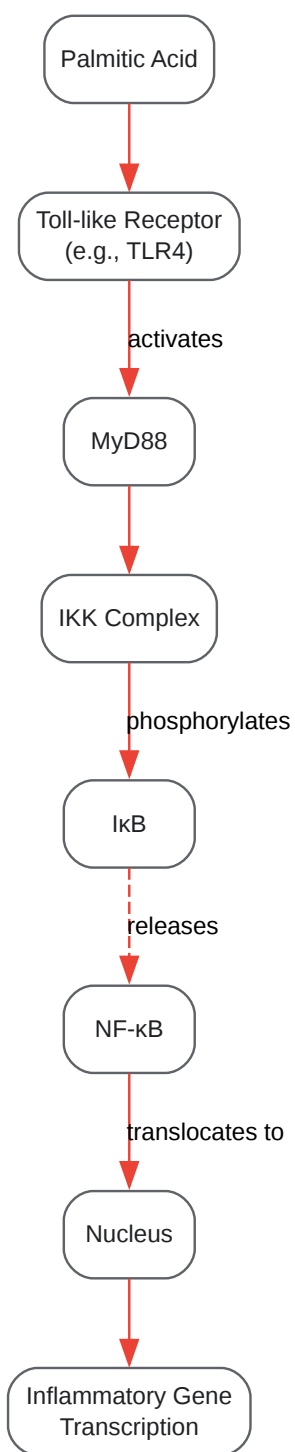
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Caption: Palmitic acid can influence the PI3K/Akt signaling cascade, impacting key cellular functions.

NF-κB Signaling Pathway

Palmitic acid can also activate the nuclear factor-kappa B (NF- κ B) signaling pathway, a key regulator of the inflammatory response.[13][14] This can occur through various mechanisms, including the activation of Toll-like receptors (TLRs).

Palmitic Acid and the NF- κ B Signaling Pathway



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Caption: Palmitic acid can trigger an inflammatory response by activating the NF-κB signaling pathway.

This technical guide provides foundational information for researchers working with **palmitic acid-13C16**. For specific applications, further optimization of the described protocols may be necessary.

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- To cite this document: BenchChem. [physical and chemical properties of palmitic acid-13C16]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1612602#physical-and-chemical-properties-of-palmitic-acid-13c16]

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